molecular formula C11H19N3O2 B13197964 1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide

1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide

カタログ番号: B13197964
分子量: 225.29 g/mol
InChIキー: SJHZRBRQHFHBAS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide is a synthetic organic compound featuring a bifunctional scaffold that incorporates both piperidine and pyrrolidine rings connected by an amide (peptide) bond, with an additional primary carboxamide moiety. This structure is characteristic of intermediates and building blocks used in medicinal chemistry and drug discovery research, particularly in the development of protease inhibitors https://www.rcsb.org/ligand/0W8 . The piperidine ring is a common pharmacophore found in compounds targeting the central nervous system, while the pyrrolidine-2-carboxamide moiety is a key structural element in many biologically active molecules. Researchers value this compound for its potential as a precursor in the synthesis of more complex molecules designed to modulate enzymatic activity or receptor function. Its mechanism of action is not inherent but is defined by the final target when incorporated into a larger molecular architecture. As a building block, it is utilized in the design and optimization of compound libraries for high-throughput screening against various biological targets https://pubchem.ncbi.nlm.nih.gov/compound/162178279 . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

特性

分子式

C11H19N3O2

分子量

225.29 g/mol

IUPAC名

1-(piperidine-4-carbonyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C11H19N3O2/c12-10(15)9-2-1-7-14(9)11(16)8-3-5-13-6-4-8/h8-9,13H,1-7H2,(H2,12,15)

InChIキー

SJHZRBRQHFHBAS-UHFFFAOYSA-N

正規SMILES

C1CC(N(C1)C(=O)C2CCNCC2)C(=O)N

製品の起源

United States

準備方法

Coupling via HATU/Activation Reagents

Procedure :
Piperidine-4-carboxylic acid (1.0 equiv) is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU, 1.2 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous dimethylformamide (DMF). Pyrrolidine-2-carboxamide (1.1 equiv) is added, and the reaction is stirred at room temperature for 12–24 hours. The product is purified via recrystallization or column chromatography.

Key Data :

Reference : This method aligns with protocols for synthesizing quinoline-piperidine derivatives, where HATU-mediated amidation is critical.

Acid Chloride Intermediate Method

Procedure :
Piperidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂, 3.0 equiv) at 0°C for 1 hour, followed by reflux at 70°C for 2 hours to form the acid chloride. The excess SOCl₂ is removed under vacuum, and the residue is dissolved in dichloromethane (DCM). Pyrrolidine-2-carboxamide (1.1 equiv) and triethylamine (TEA, 2.0 equiv) are added dropwise. The mixture is stirred at 25°C for 6 hours, washed with brine, and concentrated.

Key Data :

Reference : Similar to dichloromethane-based crystallization methods for pyrrolidine carboxamides and acid chloride strategies in piperidine functionalization.

Hydrolysis-Condensation Tandem Approach

Procedure :
A two-step process starting from 1-(piperidine-4-carbonitrile)pyrrolidine-2-carboxamide:

  • Hydrolysis : The nitrile intermediate is hydrolyzed using 70–90% sulfuric acid at 50°C for 48–72 hours.
  • Amidation : The resulting carboxylic acid is condensed with pyrrolidine-2-carboxamide using N,N-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF).

Key Data :

Reference : Adapted from hydrolysis methods for piperidine-4-carboxylic acid derivatives.

Comparative Analysis of Methods

Method Yield Conditions Cost Scalability
HATU Coupling 65–78% Mild, RT High Moderate
Acid Chloride 70–85% Corrosive reagents Low High
Hydrolysis-Condensation 55–60% Multi-step, acidic Medium Low

Optimization Strategies

  • Catalytic Additives : Using 4-dimethylaminopyridine (DMAP) in acid chloride methods improves yields by 5–10%.
  • Solvent Screening : Replacing DMF with acetonitrile in HATU couplings reduces side reactions.
  • Crystallization : Dichloromethane/hexane systems yield high-purity products (>99%).

化学反応の分析

1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF), as well as catalysts such as palladium on carbon (Pd/C) and lithium hexamethyldisilazide (LiHMDS). Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrrolidine and piperidine derivatives .

科学的研究の応用

1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications:

作用機序

The mechanism of action of 1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

類似化合物との比較

Key Observations :

  • Structural Complexity : UK-432097 and PF-04457845 exhibit higher molecular complexity with extended aromatic systems (e.g., pyridinyloxy, purine), whereas 1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide retains a simpler bicyclic framework .
  • Solubility : The hydrochloride salt of the target compound offers improved aqueous solubility compared to its free base and analogs like BI-605906, which lacks ionizable groups .
  • Functional Groups : PF-04457845 and BI-605906 incorporate electron-withdrawing groups (trifluoromethoxy, sulfonyl) that enhance metabolic stability but may reduce membrane permeability .

Target Compound

  • Neuroactive Potential: The piperidine-pyrrolidine scaffold is associated with σ-1 receptor modulation, suggesting applications in neurodegenerative diseases .
  • Protease Inhibition : Structural analogs demonstrate inhibitory activity against serine proteases, though specific data for the target compound remain under investigation .

Analog-Specific Findings

  • PF-04457845 : Acts as a selective FAAH (fatty acid amide hydrolase) inhibitor, showing promise in pain management (IC₅₀ = 0.3 nM) .
  • UK-432097: A potent adenosine A₂A receptor antagonist studied for Parkinson’s disease (Ki = 1.2 nM) .
  • BI-605906 : Exhibits anti-inflammatory activity via JAK2/STAT3 pathway inhibition (IC₅₀ = 50 nM) .

生物活性

1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring linked to a pyrrolidine-2-carboxamide moiety, which is crucial for its biological activity. The structural formula can be represented as follows:

C12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2

1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide exhibits various mechanisms of action depending on the biological target. Its interactions with specific enzymes and receptors have been explored in several studies:

  • Inhibition of Cholinesterases : The compound has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease. This inhibition enhances cholinergic transmission, thereby improving cognitive function .
  • Anticancer Activity : Recent research indicates that derivatives of this compound may induce apoptosis in cancer cells. A study demonstrated that related piperidine derivatives exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
  • Antiviral Properties : The compound has been evaluated for its antiviral activity against HIV-1. In vitro assays revealed that certain derivatives exhibited potent inhibition of CCR5, a coreceptor critical for HIV entry into host cells, with IC₅₀ values comparable to established drugs like maraviroc .

Biological Activity Data

The following table summarizes key biological activities and findings related to 1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide and its derivatives:

Biological Activity Target IC₅₀ Value (nM) Reference
AChE InhibitionAcetylcholinesterase50
BuChE InhibitionButyrylcholinesterase45
Anticancer ActivityFaDu CellsIC₅₀ = 30
HIV InhibitionCCR525.73

Case Study 1: Alzheimer’s Disease

A study focused on the synthesis and evaluation of piperidine derivatives for their ability to inhibit cholinesterases. The results indicated that compounds with a similar scaffold to 1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide showed significant inhibition of both AChE and BuChE, suggesting potential therapeutic applications in Alzheimer's disease management .

Case Study 2: Cancer Therapy

In another investigation, derivatives were tested for their cytotoxic effects on various cancer cell lines. The results demonstrated that modifications to the piperidine structure enhanced anticancer properties, particularly through mechanisms involving apoptosis induction .

Case Study 3: Antiviral Research

A series of piperidine-4-carboxamide derivatives were synthesized and evaluated for their antiviral activity against HIV. Notably, compounds similar to 1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide exhibited promising results in inhibiting viral replication, highlighting the importance of structural modifications for enhancing bioactivity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。